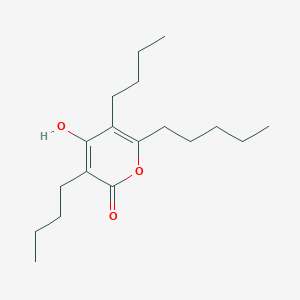
3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one is a chemical compound belonging to the pyranone family Pyranones are known for their diverse biological activities and are often found in natural products
Preparation Methods
The synthesis of 3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with dehydroacetic acid in the presence of a base such as piperidine . The reaction is typically carried out in a solvent like chloroform under reflux conditions for several hours. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: It is used in the production of various chemical products, including flavoring agents and fragrances.
Mechanism of Action
The mechanism of action of 3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death . The compound may also inhibit specific enzymes or proteins essential for the survival of microorganisms.
Comparison with Similar Compounds
3,5-Dibutyl-4-hydroxy-6-pentyl-2H-pyran-2-one can be compared with other pyranone derivatives such as 5,6-Dihydro-6-pentyl-2H-pyran-2-one and 6-Pentyl-2H-pyran-2-one . While these compounds share a similar core structure, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
65837-08-3 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3,5-dibutyl-4-hydroxy-6-pentylpyran-2-one |
InChI |
InChI=1S/C18H30O3/c1-4-7-10-13-16-14(11-8-5-2)17(19)15(12-9-6-3)18(20)21-16/h19H,4-13H2,1-3H3 |
InChI Key |
JGHZNYMNJZWRNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=O)O1)CCCC)O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




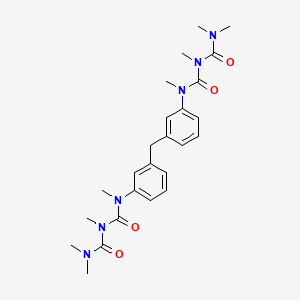
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)
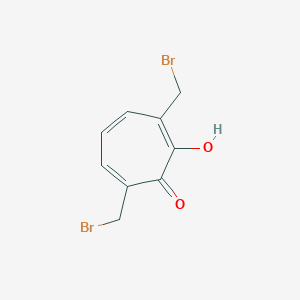

![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
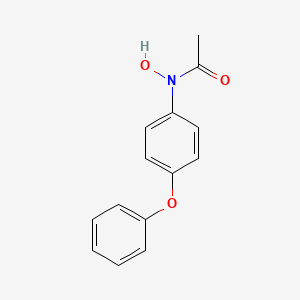
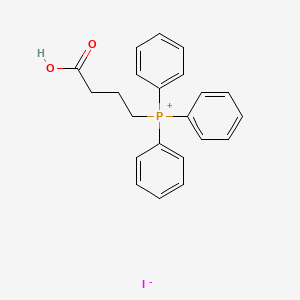
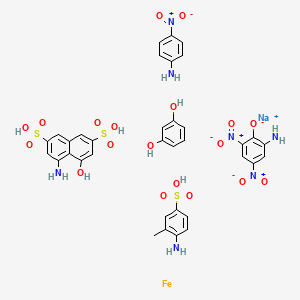
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
